2-[(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide is a complex organic compound notable for its intricate molecular architecture, which integrates benzothiazole and thiazole moieties. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various chemical pathways, typically involving multi-step reactions starting from readily available precursors. Its structure has been cataloged in chemical databases such as PubChem and BenchChem, where detailed synthetic routes and properties are discussed .
The synthesis of 2-[(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide typically involves several key steps:
The synthetic process may require specific catalysts and solvents to optimize yield and purity. Reaction conditions are crucial; for instance, maintaining controlled temperatures and pH levels can significantly influence the outcome of the synthesis.
The molecular structure of 2-[(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide can be depicted as follows:
The molecular formula is , with a molecular weight of approximately 485.6 g/mol. The InChI code for this compound is InChI=1S/C22H19N5O3S3/c1-13(28)23-14-5-4-6-15(9-14)24-20(30)12-32-22-25-16(11-31-22)10-19(29)27-21-26-17-7-2-3-8-18(17)33-21/h2-9,11H,10,12H2,1H3,(H,23,28)(H,24,30)(H,26,27,29)
.
The compound can undergo various chemical reactions typical for thiazole and benzothiazole derivatives:
Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The specific conditions (temperature, solvent choice) will dictate the reaction pathways and product yields.
The mechanism of action for 2-[(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide involves interactions with specific molecular targets:
The compound is likely to be a solid at room temperature with moderate solubility in organic solvents due to its complex structure.
Key chemical properties include:
Relevant analyses such as Infrared spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are used to characterize the compound's properties .
The potential applications of 2-[(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide span various scientific fields:
CAS No.: 6754-13-8
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: